2-chloro-6-(pyrrolidin-1-yl)-9H-purine
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Overview
Description
2-chloro-6-(pyrrolidin-1-yl)-9H-purine is a chemical compound with the molecular formula C9H10ClN5 and a molecular weight of 223.66 g/mol . It is known for its unique structure, which includes a purine ring substituted with a chlorine atom at the 2-position and a pyrrolidinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine typically involves the reaction of 2,6-dichloropurine with pyrrolidine under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for a few hours, and the progress is monitored using thin-layer chromatography (TLC) . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(pyrrolidin-1-yl)-9H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to changes in its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminopurine derivatives, while oxidation reactions can result in the formation of purine oxides .
Scientific Research Applications
2-chloro-6-(pyrrolidin-1-yl)-9H-purine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in DNA replication, thereby exerting its effects on cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methyl-9H-purine: Similar structure but with a methyl group instead of a pyrrolidinyl group.
2-Chloro-6-ethyl-9H-purine: Similar structure but with an ethyl group instead of a pyrrolidinyl group.
2-Chloro-6-phenyl-9H-purine: Similar structure but with a phenyl group instead of a pyrrolidinyl group.
Uniqueness
2-chloro-6-(pyrrolidin-1-yl)-9H-purine is unique due to the presence of the pyrrolidinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-6-pyrrolidin-1-yl-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNYLLRNMGTTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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